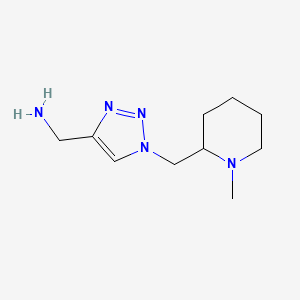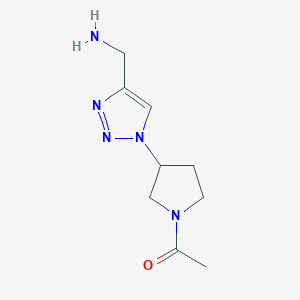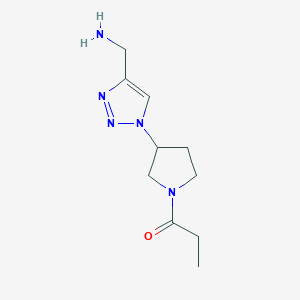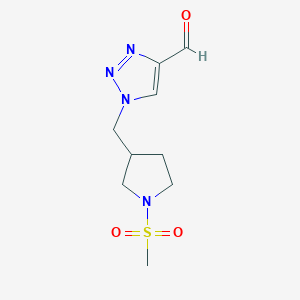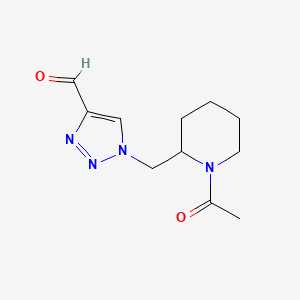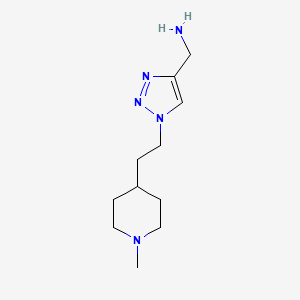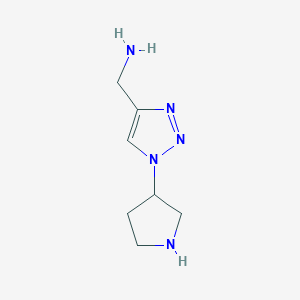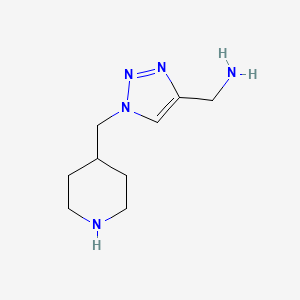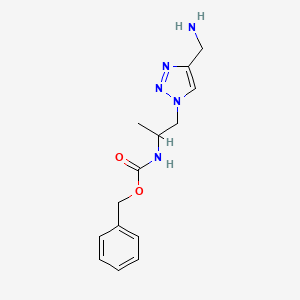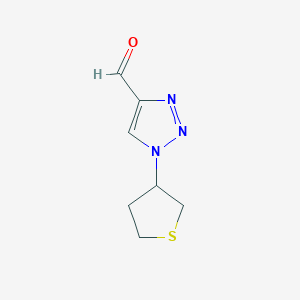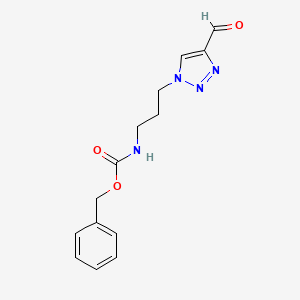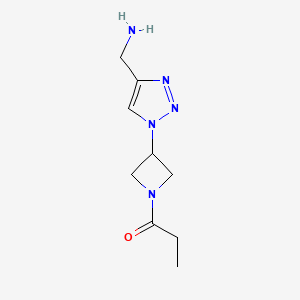
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole
Overview
Description
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in various chemical synthesis processes. This particular compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms. The presence of the azidomethyl group makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the azidomethyl group: This step involves the reaction of the pyrazole derivative with sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Batch or continuous flow reactors: To ensure efficient mixing and heat transfer.
Purification steps: Such as recrystallization or chromatography to obtain the desired purity.
Safety measures: Given the reactive nature of azides, appropriate safety protocols must be in place to handle and dispose of azide-containing waste.
Chemical Reactions Analysis
Types of Reactions
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The azidomethyl group can be replaced by other functional groups through nucleophilic substitution.
Cycloaddition reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Reduction reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Cycloaddition: Copper(I) catalysts are often used to facilitate the formation of triazoles.
Reduction: Reducing agents such as LiAlH4 or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Cycloaddition: Triazole derivatives.
Reduction: Aminomethyl derivatives of the pyrazole.
Scientific Research Applications
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein labeling through click chemistry.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole largely depends on its reactivity as an azide. In biological systems, it can undergo cycloaddition reactions with alkyne-containing molecules, forming stable triazole linkages. This property is exploited in click chemistry for bioconjugation and labeling studies. The compound’s reactivity can also lead to the formation of reactive intermediates that interact with biological targets, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(azidomethyl)-1,1′-biphenyl
- 4-(azidomethyl)-1H-tetrazole
- 4-(azidomethyl)-1,2,3-triazole
Uniqueness
4-(azidomethyl)-1-methyl-3-phenyl-1H-pyrazole is unique due to its specific structural features, including the pyrazole ring and the azidomethyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to other azidomethyl compounds, it offers a unique balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
4-(azidomethyl)-1-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-16-8-10(7-13-15-12)11(14-16)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEOEDFWLKCNHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


